molecular formula C14H21N5O4 B2480894 N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 2034296-30-3

N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2480894
CAS No.: 2034296-30-3
M. Wt: 323.353
InChI Key: GBZFOVSYAJTXKQ-UHFFFAOYSA-N
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Description

N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, an isoxazole ring, and an oxalamide group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine and isoxazole intermediates. The piperidine intermediate can be synthesized through the reaction of piperidine with dimethylcarbamoyl chloride under basic conditions. The isoxazole intermediate is prepared by reacting hydroxylamine with an appropriate β-keto ester. These intermediates are then coupled using oxalyl chloride to form the final oxalamide product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)acetamide
  • N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)urea
  • N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)thiourea

Uniqueness

N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is unique due to its combination of a piperidine ring, an isoxazole ring, and an oxalamide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O4/c1-18(2)14(22)19-6-3-10(4-7-19)9-15-12(20)13(21)16-11-5-8-23-17-11/h5,8,10H,3-4,6-7,9H2,1-2H3,(H,15,20)(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZFOVSYAJTXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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